8-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
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Overview
Description
8-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one typically involves multi-step organic reactionsCommon reagents used in these steps include strong acids and bases, oxidizing agents, and protective group strategies to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(3aS,4R,9aR)-6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one: Shares a similar core structure but differs in the substitution pattern.
3-Hydroxy-4-methoxyphenylacetic acid: Contains similar functional groups but has a different overall structure.
2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-:
Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C18H16O5/c1-9-17-14(20)6-12(7-15(21)18(17)10(2)23-9)11-4-5-13(19)16(8-11)22-3/h4-8,19-20H,1-3H3 |
InChI Key |
ZZCKKCQRKVKLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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